molecular formula C5H4ClNO4S2 B1282551 Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate CAS No. 89502-21-6

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate

Cat. No.: B1282551
CAS No.: 89502-21-6
M. Wt: 241.7 g/mol
InChI Key: WYKYCPZIJDWNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is an organosulfur compound that features a thiazole ring substituted with a chlorosulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate typically involves the chlorosulfonation of a thiazole derivative. One common method includes the reaction of 4-methylthiazole-3-carboxylate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfones: Formed by oxidation reactions.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Material Science: It is used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides and sulfonates, which have biological and industrial significance.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chlorosulfonyl)benzoate: Similar in structure but with a benzoate ring instead of a thiazole ring.

    Methyl 4-(chlorosulfonyl)methylbenzoate: Features a methyl group between the benzoate and chlorosulfonyl groups.

    Methyl 4-(chlorocarbonyl)benzoate: Contains a chlorocarbonyl group instead of a chlorosulfonyl group.

Uniqueness

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties.

Properties

IUPAC Name

methyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKYCPZIJDWNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547755
Record name Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89502-21-6
Record name Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.